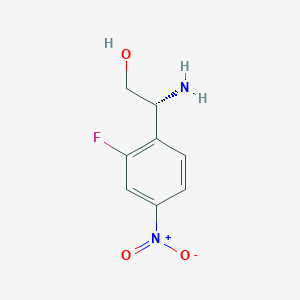
1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride typically involves the reaction of 4-methylthiazole with ethanamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form for enhanced stability and solubility .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells. This leads to the inhibition of cell growth and eventual cell death .
Comparación Con Compuestos Similares
1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol: This compound shares a similar thiazole structure but differs in its functional groups.
2-Acetylthiazoline: Another thiazole derivative with distinct chemical properties and applications.
Imidazole Derivatives: These compounds also contain nitrogen in their ring structure and exhibit similar biological activities.
Uniqueness: 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydrochloride form enhances its stability and solubility, making it particularly useful in various applications .
Propiedades
Fórmula molecular |
C6H12Cl2N2S |
|---|---|
Peso molecular |
215.14 g/mol |
Nombre IUPAC |
1-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-4(7)6-5(2)8-3-9-6;;/h3-4H,7H2,1-2H3;2*1H |
Clave InChI |
IVPIFYJLJVHGHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C(C)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


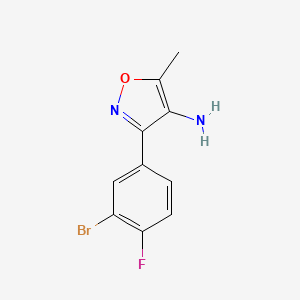
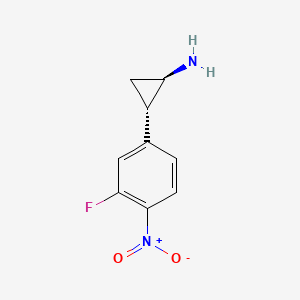
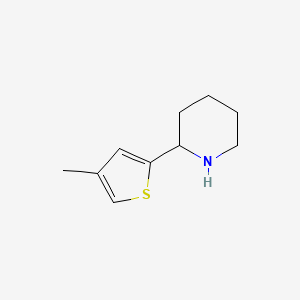
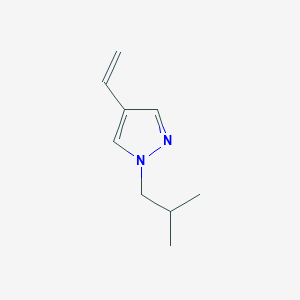
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)

![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)
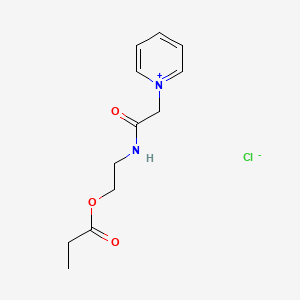
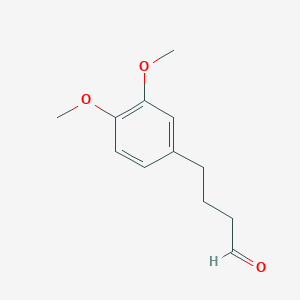
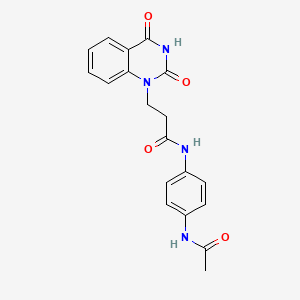
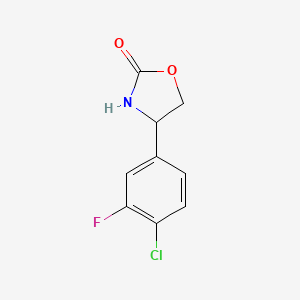
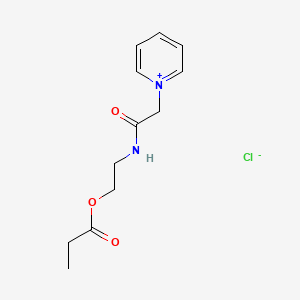
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
